3-amino-N-[3-(methanesulfonamido)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration.
Wirkmechanismus
The mechanism of action of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the inhibition of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide increases the acetylation of histones and other proteins, leading to chromatin relaxation and transcriptional activation of various genes involved in cell growth, differentiation, and apoptosis. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to inhibit HDAC1, HDAC3, and HDAC6, which are involved in various cellular processes, including cell cycle regulation, DNA repair, and protein degradation.
Biochemical and Physiological Effects:
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to induce various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and cell cycle arrest in cancer cells. It also reduces the production of pro-inflammatory cytokines and chemokines in inflammatory cells and improves cognitive function in animal models of neurodegeneration. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to modulate the expression of various genes involved in these processes, including p21, Bax, and caspase-3 in cancer cells, and IL-1β, TNF-α, and COX-2 in inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide also has some limitations, including its potential toxicity and side effects, its limited bioavailability and pharmacokinetics, and its lack of selectivity for specific HDAC isoforms.
Zukünftige Richtungen
There are several future directions for the research and development of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide, including the identification of more selective HDAC inhibitors with fewer side effects, the optimization of its pharmacokinetics and bioavailability, the development of combination therapies with other drugs, and the exploration of its potential therapeutic applications in various diseases. 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide involves the condensation of 3-aminophenol with 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting amine with methanesulfonyl chloride to form the sulfonamide derivative. Finally, the benzamide moiety is introduced by reacting the sulfonamide derivative with 3-bromoaniline. The overall synthesis method of 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. It also induces apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in these processes. In inflammation, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB, a key regulator of inflammation. In neurodegeneration, 3-amino-N-[3-(methanesulfonamido)phenyl]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-21(19,20)17-13-7-3-6-12(9-13)16-14(18)10-4-2-5-11(15)8-10/h2-9,17H,15H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXKZSPUWYFEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(methanesulfonamido)phenyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.